molecular formula C14H19N5O3S B2914954 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034523-27-6

4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2914954
CAS No.: 2034523-27-6
M. Wt: 337.4
InChI Key: SVJDOXMPIVHORP-UHFFFAOYSA-N
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Description

The compound “4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The synthesis of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, has been extensively explored for their potential in medicinal chemistry. For instance, a study by Hoang et al. (2018) introduces an efficient, three-component strategy for the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, yielding a diverse array of pyrazolo[1,5-a]pyrimidines. This method highlights a novel approach to synthesizing compounds related to 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, showcasing the compound's relevance in developing new pharmaceutical agents through modular and versatile synthetic routes Hoang, G. L., Streit, A. D., & Ellman, J. (2018).

Antimicrobial Activity

Research into the antimicrobial properties of pyrimidine and pyrazole derivatives provides insights into the potential therapeutic applications of compounds like this compound. A study conducted by Alsaedi, A. M. R., Farghaly, T., & Shaaban, M. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their significant antimicrobial efficacy. This suggests that modifications incorporating the sulfonyl moiety could enhance the biological activity of these compounds, potentially leading to new treatments for microbial infections Alsaedi, A. M. R., Farghaly, T., & Shaaban, M. (2019).

Development of Fluorescent Probes

The development of fluorescent probes based on pyrazolo[1,5-a]pyrimidine scaffolds is another area of interest. Wu et al. (2008) established an efficient synthesis protocol for pyrazolo[1,5-a]pyrimidine sulfides, which were then selectively oxidized to sulfones. The study explored the correlation between substitution patterns on these pyrazolo[1,5-a]pyrimidines and their fluorescent spectroscopic properties, laying the groundwork for their application in creating new fluorescent probes. This research underscores the compound's utility in developing tools for biological imaging and diagnostics Wu, Y.-C., Li, H.-j., Liu, L., Wang, D., Yang, H.-z., & Chen, Y.-J. (2008).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity, which is not provided in the available information .

Properties

IUPAC Name

4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-10-14(11(2)18(3)17-10)23(20,21)19-7-5-12(8-19)22-13-4-6-15-9-16-13/h4,6,9,12H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJDOXMPIVHORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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